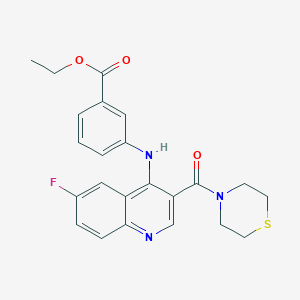

Ethyl 3-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of quinoline derivatives have been a subject of interest due to their potential applications in various fields, including medicinal chemistry. The compound falls within this category, where modifications to the quinoline structure aim to explore or enhance certain biological activities or chemical properties.

Synthesis Analysis

Synthetic routes for quinoline derivatives often involve complex reactions that allow for the introduction of various substituents onto the quinoline core. For instance, studies on pyridonecarboxylic acids reveal practical syntheses of quinoline derivatives that serve as key intermediates for further chemical modifications (Matsuoka et al., 1997). Such synthetic strategies are crucial for building the structural complexity inherent in the target compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure determination of specific quinoline derivatives provides insights into the molecular conformation, bonding interactions, and overall geometric arrangement, essential for understanding the molecule's reactivity and interaction with biological targets (Xiang-Shan Wang et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their chemical structure, thereby altering their physical and chemical properties. These reactions include cyclization, substitution, and functional group transformations, which are pivotal in tailoring the molecules for specific applications or studies (Gao et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present on the quinoline core and the overall molecular architecture. Studies on the synthesis and transformations of quinoline derivatives highlight the impact of structural modifications on these chemical properties (Avetisyan et al., 2007).

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives in Biochemistry and Medicine

Quinoline derivatives, including those similar to Ethyl 3-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, are recognized for their efficiency as fluorophores. They hold significant value in biochemistry and medicine for examining various biological systems. The search for sensitive and selective compounds continues, with aminoquinolines showing promise as potential antioxidants and radioprotectors due to their unique structural properties (Aleksanyan & Hambardzumyan, 2013).

Novel Organic Light-Emitting Device (OLED) Applications

Research into red-emissive D-π-A-structured fluorophores, which include aromatic amine donors, ethene-1,2-diyl as the π-bridge, and 1,8-naphthalimide as the acceptor subunit, reveals potential applications in organic light-emitting devices (OLEDs). These compounds exhibit red emission and standard-red fluorescence with satisfactory chromaticity, indicating their potential as standard-red light-emitting materials for OLED applications (Luo et al., 2015).

Fused Heterocyclic Synthons for Medicinal Chemistry

The synthesis of novel perianellated tetracyclic heteroaromatics, such as Ethyl 5-alkyl-5H-1-thia-3,5,6-triazaaceanfhrylene-2-carboxylates, from Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate highlights the versatility of quinoline derivatives as synthons in medicinal chemistry. These compounds are prepared through reactions with primary amines and triethyl orthoformate, showcasing the diverse synthetic routes available for creating complex fused heterocyclic structures with potential therapeutic applications (Mekheimer et al., 2005).

Antibacterial Quinolone Derivatives

The synthesis and study of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate the antibacterial potential of quinoline derivatives. These compounds show significant activities against both Gram-positive and Gram-negative bacteria, indicating their importance in the development of new antibacterial agents. The structure-activity relationships of these compounds offer insights into designing more effective quinolone-based therapeutics (Koga et al., 1980).

Fluorescence Quantum Yield Studies

Studies on the synthesis and fluorescence of N-aryl-2-aminoquinolines shed light on their luminescent properties, which are crucial for biological applications. The fluorescence quantum yields of these compounds vary with the solvent and the presence of substituents, providing valuable information for their use in fluorescence-based assays and imaging techniques (Hisham et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-4-3-5-17(12-15)26-21-18-13-16(24)6-7-20(18)25-14-19(21)22(28)27-8-10-31-11-9-27/h3-7,12-14H,2,8-11H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAQXYZPMZUMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)